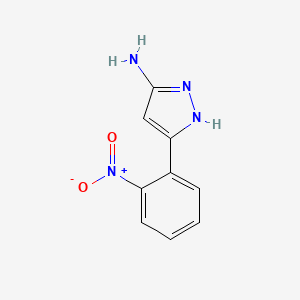

5-(2-nitrophenyl)-1H-pyrazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-9-5-7(11-12-9)6-3-1-2-4-8(6)13(14)15/h1-5H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZXBSQJIXINKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Nitrophenyl 1h Pyrazol 3 Amine and Its Precursors

Strategies for Constructing the 1H-Pyrazole-3-amine Core

The 1H-pyrazole-3-amine scaffold is a fundamental building block in organic synthesis. beilstein-journals.org Its formation is typically achieved through cyclization reactions or more complex multi-component strategies. nih.govnih.gov These methods offer versatility in accessing a wide range of substituted pyrazole (B372694) derivatives.

Cyclization Reactions and Precursor Requirements

The most established method for synthesizing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dielectrophilic species. nih.govyoutube.com To obtain the 3-amino substitution pattern, specific precursors are required. The reaction of hydrazines with β-ketonitriles is a cornerstone approach for generating 5-aminopyrazoles. beilstein-journals.org In this reaction, the hydrazine attacks the ketone carbonyl, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.

The general mechanism involves the following steps:

Nucleophilic attack of a hydrazine on a β-functionalized nitrile, such as a β-ketonitrile or an alkylidenemalononitrile.

Intramolecular cyclization to form a pyrazole imine intermediate.

Tautomerization to yield the aromatic 5-aminopyrazole ring.

The choice of hydrazine (e.g., hydrazine hydrate (B1144303), phenylhydrazine) and the β-dicarbonyl equivalent determines the substitution pattern of the final pyrazole product. For the synthesis of an N-unsubstituted pyrazole, hydrazine hydrate is the reagent of choice. nih.gov

Table 1: Common Precursors for 3-Aminopyrazole (B16455) Synthesis via Cyclization

| Hydrazine Source | 1,3-Dielectrophile Precursor | Resulting Core Structure | Reference |

| Hydrazine Hydrate | β-Ketonitrile | 3-Amino-5-substituted-1H-pyrazole | beilstein-journals.org |

| Substituted Hydrazine | β-Ketonitrile | 3-Amino-1,5-disubstituted-1H-pyrazole | beilstein-journals.org |

| Hydrazine Hydrate | Alkylidenemalononitrile | 5-Amino-3-substituted-1H-pyrazole-4-carbonitrile |

Multi-component Reaction Approaches

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules like pyrazoles in a single synthetic operation. nih.govbeilstein-journals.org These reactions combine three or more starting materials in a one-pot process, often leading to high yields and structural diversity. longdom.org Several MCRs have been developed for the synthesis of 3-aminopyrazole derivatives and related fused systems.

A common MCR strategy involves the reaction of an aldehyde, malononitrile (B47326), and a hydrazine derivative. mdpi.com For instance, a four-component reaction of an aromatic aldehyde, hydrazine hydrate, a β-ketoester (like ethyl acetoacetate), and malononitrile can yield highly substituted pyrano[2,3-c]pyrazoles, which contain the aminopyrazole core. mdpi.comnih.gov By carefully selecting the components, the reaction can be tailored to produce the desired pyrazole scaffold. For example, three-component reactions of enaminones, aldehydes, and hydrazine hydrochloride in water have been devised for the synthesis of 1H-pyrazole derivatives. longdom.org

Incorporation of the 2-Nitrophenyl Moiety

Attaching the 2-nitrophenyl group at the C5 position of the pyrazole ring is a critical step. This can be achieved either by starting with a precursor already containing this moiety or by functionalizing the pyrazole ring directly.

Direct Functionalization Methods

Direct C–H functionalization has emerged as a powerful tool in organic synthesis, avoiding the need for pre-functionalized starting materials. rsc.org Transition-metal-catalyzed cross-coupling reactions, particularly with palladium catalysts, can be employed to arylate the pyrazole ring. rsc.orgnih.gov

For the synthesis of 5-(2-nitrophenyl)-1H-pyrazol-3-amine, a potential route involves the direct C-H arylation of a 3-amino-1H-pyrazole precursor with a 2-halonitrobenzene derivative (e.g., 2-iodonitrobenzene or 2-bromonitrobenzene). The pyrazole's nitrogen atoms can act as directing groups, guiding the metal catalyst to functionalize the adjacent C5 position. nih.gov However, regioselectivity can be a challenge, as functionalization can also occur at the C3 position depending on the directing group and reaction conditions.

Another strategy involves building the pyrazole ring from a precursor that already contains the desired aryl group. For example, the cyclocondensation of a 2-nitrophenyl-substituted 1,3-dicarbonyl compound with hydrazine would directly yield the 5-(2-nitrophenyl)pyrazole core. researchgate.net

Nitro Group Introduction and Transformations

An alternative to direct arylation is the introduction of the nitro group onto a pre-existing phenyl-substituted pyrazole. This typically involves electrophilic nitration. The nitration of a 5-phenyl-1H-pyrazol-3-amine precursor would be the most direct route. However, the conditions for nitration (e.g., fuming nitric acid, or a mixture of nitric and sulfuric acids) must be carefully controlled to achieve the desired regioselectivity on the phenyl ring (ortho-nitration) and to avoid unwanted side reactions on the pyrazole ring itself. researchgate.netnih.gov The presence of the amino group on the pyrazole ring can complicate this reaction, often requiring a protection-deprotection sequence.

A more controlled approach involves the synthesis of a pyrazole from a nitrophenyl precursor. For instance, reacting 4-nitroaniline (B120555) with 2,3-dicyanopropionic acid ethyl ester has been used to synthesize 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. nih.gov A similar strategy could be envisioned starting with a 2-nitrophenyl hydrazine derivative or by reacting a hydrazine with a β-ketonitrile bearing a 2-nitrophenyl group.

Functional Group Interconversions on the Pyrazole Framework

Once the basic 5-(2-nitrophenyl)pyrazole skeleton is assembled, functional group interconversions (FGIs) can be used to install the required 3-amino group or to modify other parts of the molecule.

A common and reliable FGI is the reduction of a nitro group to an amine. If a synthetic route yields 3-nitro-5-(2-nitrophenyl)-1H-pyrazole, this intermediate can be readily converted to the target compound. The reduction of nitropyrazoles to the corresponding aminopyrazoles is a well-established transformation. researchgate.net

Another versatile method involves the use of an azide (B81097) group as a precursor to the amine. For example, a 3-azido-5-(2-nitrophenyl)-1H-pyrazole could be synthesized and subsequently reduced to the 3-amino derivative. This transformation can be achieved under mild conditions, for instance, through a Staudinger reaction or catalytic hydrogenation. An unexpected redox disproportionation has been observed where an α-nitroazide pyrazole derivative, upon heating in acetic acid, resulted in the reduction of the azido (B1232118) group to an amino group alongside the oxidation of an adjacent methyl group. mdpi.com This highlights the complex reactivity that can be harnessed for functional group transformations on the pyrazole ring.

Table 2: Key Functional Group Interconversions on the Pyrazole Ring

| Starting Functional Group | Target Functional Group | Reagents/Conditions | Reference |

| 3-Nitro | 3-Amino | Catalytic Hydrogenation (e.g., H₂, Pd/C), Metal/Acid (e.g., SnCl₂, HCl) | researchgate.net |

| 3-Azido | 3-Amino | Catalytic Hydrogenation, Staudinger Reaction (PPh₃, H₂O) | mdpi.com |

| 3-Carboxylic Acid | 3-Amino | Curtius Rearrangement | orgsyn.org |

| 3-Chloro | 3-Azido | Sodium Azide (NaN₃) | mdpi.com |

Amination Strategies

The introduction of the 3-amino group is a critical step in the synthesis of the target molecule. Generally, 3-aminopyrazoles are synthesized from 1,3-dielectrophilic nitriles and hydrazines. researchgate.net A common and effective method involves the electrophilic amination of primary amines to generate hydrazine intermediates, which are then cyclized to form the pyrazole core.

Another approach involves the direct preparation of N-substituted pyrazoles from primary amines using commercially available amination reagents that form unprotected hydrazines. acs.org This avoids the need for a deprotection step, which is often required when using N-protected electrophilic amination reagents. acs.org However, a challenge in the electrophilic amination of primary amines is the potential for the resulting hydrazine, being more nucleophilic than the starting amine, to react further. acs.orgnih.gov This often necessitates using a large excess of the amine. acs.orgnih.gov

The versatility of 3(5)-aminopyrazoles makes them valuable precursors in the synthesis of various fused heterocyclic systems, highlighting the importance of efficient amination strategies in medicinal and synthetic chemistry. researchgate.net

Reduction of Nitro Groups

The conversion of the nitro group in the 2-nitrophenyl moiety to an amino group is a key transformation. The reduction of aromatic nitro compounds to their corresponding anilines is a well-established process in organic synthesis, with numerous reagents and conditions available. wikipedia.orgjsynthchem.com

Catalytic Hydrogenation: This is a frequently employed method for nitro group reduction.

Palladium on carbon (Pd/C) with hydrogen gas is a highly effective catalyst for the reduction of both aromatic and aliphatic nitro groups. commonorganicchemistry.com A drawback is its potential to reduce other functional groups present in the molecule. commonorganicchemistry.com

Raney nickel is another effective catalyst for this transformation and is often preferred when the substrate contains halogens, as it is less likely to cause dehalogenation. wikipedia.orgcommonorganicchemistry.com

Metal-Based Reductions:

Iron (Fe) in the presence of an acid, such as acetic acid or a halogen-containing aliphatic carboxylic acid like trichloroacetic acid, provides a mild method for reducing nitro groups. commonorganicchemistry.comgoogle.com This method has been shown to produce amines in good yields with minimal formation of unwanted anilide byproducts. google.com

Zinc (Zn) powder under acidic conditions (e.g., acetic acid) or with ammonium (B1175870) chloride can also be used for the reduction of nitro groups to amines or hydroxylamines, respectively. wikipedia.orgcommonorganicchemistry.com

Tin(II) chloride (SnCl₂) offers a mild reduction of nitro groups to amines, often in the presence of other reducible functionalities. commonorganicchemistry.com

Other Reducing Agents:

Sodium sulfide (B99878) (Na₂S) can be a useful alternative when hydrogenation or acidic conditions are not suitable for the substrate. commonorganicchemistry.com It can sometimes achieve selective reduction of one nitro group in a dinitro compound. commonorganicchemistry.com

Sodium borohydride (B1222165) (NaBH₄) , typically a mild reducing agent for carbonyls, can reduce nitroaromatic compounds to amines when used in conjunction with a catalyst like Ni(PPh₃)₄. jsynthchem.com

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing the yield and purity of this compound and its precursors. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

For the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines, the reaction conditions can significantly influence the outcome. For instance, the use of aprotic dipolar solvents like N,N-dimethylacetamide has been found to give better results for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles compared to commonly used polar protic solvents like ethanol (B145695). mdpi.comnih.gov

In silver-catalyzed reactions for the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, increasing the reaction temperature to 60 °C was found to improve the product yield. mdpi.com The use of microwave irradiation in solvent-free conditions has also been explored for the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds, leading to high yields of 3,5-disubstituted-1H-pyrazoles in short reaction times. mdpi.com

The following table summarizes the optimization of conditions for the synthesis of various pyrazole derivatives, which can provide insights for the synthesis of the target compound.

Mechanistic Investigations of Key Synthetic Pathways

Understanding the reaction mechanisms is crucial for controlling the outcome and improving the efficiency of synthetic routes to pyrazoles. The Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine, is a classic and well-studied pathway.

Theoretical investigations suggest that the Knorr pyrazole synthesis generally proceeds through three main stages:

Hydrazone formation

Pyrazole formation , where the rate-determining step is often the cleavage of a C-O bond. researchgate.net

Thioester formation (in specific applications). researchgate.net

The acidity of the solution plays a significant role, as protonation of oxygen atoms can increase the electrophilicity of the carbonyl group or enhance the leaving ability of a hydroxyl group. researchgate.net Kinetic studies of the Knorr synthesis have revealed complexities beyond a simple bimolecular reaction, including autocatalytic pathways and the involvement of unexpected reaction intermediates. rsc.org The dehydration of a hydroxylpyrazolidine intermediate is generally considered the rate-determining step under neutral pH conditions. rsc.org

Metal-mediated pathways offer alternative routes to pyrazoles. For instance, a mechanistic study of pyrazole formation via oxidation-induced N-N coupling of diazatitanacycles has been reported. rsc.orgnih.gov In this process, the oxidation of a diazatitanacycle is a critical step for the subsequent N-N coupling. rsc.orgnih.gov The kinetics of this process indicate that the initial oxidation of the metallacycle can be the rate-limiting step. nih.gov

The following table outlines key mechanistic insights into pyrazole synthesis.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Techniques for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for 5-(2-nitrophenyl)-1H-pyrazol-3-amine is not available, analysis of related compounds such as 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde and various other substituted pyrazoles allows for a predictive understanding. mdpi.comnih.govnih.govresearchgate.netresearchgate.net

For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyrazole (B372694) and the nitrophenyl rings. The pyrazole proton would likely appear as a singlet, while the protons on the nitrophenyl group would exhibit a complex splitting pattern due to their coupling with each other. The amine (NH₂) and the pyrazole NH protons would also produce characteristic signals, which may be broad and their chemical shifts could be solvent-dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be expected for each carbon atom in the pyrazole and nitrophenyl rings. The chemical shifts of these carbons would be influenced by the electron-withdrawing nitro group and the electronic environment of the pyrazole ring. For instance, in 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the methylene (B1212753) carbon appears at δ 42.37 ppm, the methine carbon at δ 58.36 ppm, and the C=N carbon at 148.6 ppm. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrazole-H | ~6.0 - 7.0 | ~95 - 110 |

| Nitrophenyl-H | ~7.5 - 8.5 | ~120 - 150 |

| Pyrazole-NH | Variable | - |

| Amine-NH₂ | Variable | - |

| Pyrazole-C-NH₂ | - | ~150 - 160 |

| Pyrazole-C-Ar | - | ~140 - 150 |

Note: These are predicted values based on data from structurally related compounds and are for illustrative purposes.

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for the N-H stretching of the amine and pyrazole groups (typically in the range of 3200-3500 cm⁻¹), C=N stretching of the pyrazole ring (around 1600-1650 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively). For example, IR spectra of various nitrophenyl-containing tetrahydroisoquinolines showed absorption bands for NH in the range of 3401–3289 cm⁻¹. nih.gov

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₈N₄O₂), the molecular ion peak [M]⁺ would be expected at m/z 204.19. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and other characteristic fragments from the pyrazole and phenyl rings. For instance, the mass spectrum of 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine showed a molecular ion peak at m/z 260, with major fragments corresponding to the loss of a methyl group and other parts of the structure. nih.gov

Table 2: Expected IR Absorption Bands and Mass Spectrometry Data for this compound

| Technique | Expected Observation | Reference Compound Analogy |

|---|---|---|

| IR (cm⁻¹) | N-H stretching (amine, pyrazole): 3200-3500C=N stretching (pyrazole): 1600-1650NO₂ stretching (asymmetric): 1500-1550NO₂ stretching (symmetric): 1300-1350 | Nitrophenyl-containing tetrahydroisoquinolines nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not available, data from related compounds like 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile and 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine offer valuable insights. nih.govnih.gov

The bond lengths and angles within the pyrazole and nitrophenyl rings are expected to be within the normal ranges for such aromatic and heteroaromatic systems. The C-N and N-N bonds in the pyrazole ring will have lengths indicative of their partial double-bond character. The C-NO₂ bond will be relatively short due to the electron-withdrawing nature of the nitro group. In the crystal structure of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, the bond lengths and angles were reported to be within normal ranges. nih.govresearchgate.net

A key conformational feature of nitrophenyl-pyrazoles is the dihedral angle between the plane of the pyrazole ring and the plane of the phenyl ring. This angle is influenced by steric hindrance between the two rings. In 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the dihedral angle between the pyrazole and phenyl rings is 50.61(6)°. nih.gov For 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, this angle is 34.3(1)°. nih.govresearchgate.net The nitro group itself is often twisted out of the plane of the phenyl ring; in the case of the 3-tert-butyl analog, this twist is 6.8(7)°. nih.gov

Table 3: Crystallographic Data for Structurally Related Compounds

| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|---|

| 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile | Monoclinic | Cc | 34.3(1) (Pyrazole/Phenyl) | N—H···O, C—H···O | nih.govresearchgate.net |

Theoretical Approaches to Conformational Landscape

A comprehensive theoretical exploration of the conformational landscape of this compound is crucial for understanding its three-dimensional structure and its influence on the molecule's properties and potential interactions. Computational chemistry, particularly methods rooted in density functional theory (DFT), provides powerful tools to investigate the molecule's potential energy surface, identify stable conformers, and determine the energy barriers associated with their interconversion.

For instance, a study on 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine revealed a significant twist, with a calculated dihedral angle of 50.61 (6)° between the pyrazole and the nitrophenyl rings. nih.govnih.gov Similarly, in the case of ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, a dihedral angle of 53.58 (4)° was observed between the 4-chloro-2-nitrophenyl moiety and the pyrazole ring. Another related compound, 5-amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, was found to have a dihedral angle of 34.3 (1)° between the two aromatic systems. mdpi.comnih.gov These findings suggest that steric hindrance and electronic effects contribute to a non-coplanar orientation being the most stable conformation.

A detailed theoretical analysis for this compound would involve a potential energy surface (PES) scan. This computational technique systematically varies the key torsional angle while optimizing the rest of the molecule's geometry at each step. The resulting energy profile would reveal the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The energy maxima on this profile represent the rotational barriers that must be overcome for the molecule to transition between different conformations.

The choice of computational method is critical for obtaining accurate results. The B3LYP functional, combined with a suitable basis set such as 6-31G(d,p), is a widely used and generally reliable approach for such calculations on organic molecules. researchgate.net More advanced methods could also be employed for higher accuracy.

While specific experimental or detailed theoretical data for the conformational landscape of this compound are not available in the reviewed literature, the consistent findings for analogous structures provide a strong indication of the expected conformational behavior. A dedicated computational study would be necessary to generate precise data for this specific molecule, which would be invaluable for a deeper understanding of its structure-property relationships.

Reactivity Profiles and Derivatization Strategies

Transformations of the Amine Group

The primary amine at the C-3 position of the pyrazole (B372694) ring is a versatile nucleophilic handle, enabling numerous derivatization strategies. nih.gov

The 3-amino group readily participates in standard amine derivatization reactions. nih.gov

Acylation: The amine can be converted to the corresponding amide derivatives through reaction with acylating agents such as acyl chlorides or anhydrides. For instance, treatment of 5-amino-3-aryl-1H-pyrazoles with substituted benzoyl chlorides in a suitable solvent like dichloromethane (B109758) leads to the formation of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. nih.gov This reaction is a common strategy to modify the electronic and steric properties of the pyrazole system.

Alkylation: Alkylation of the amino group can be achieved through various methods. Direct N-alkylation with alkyl halides is a possibility, though regioselectivity between the ring and exocyclic nitrogens can be a challenge. researchgate.netresearchgate.net A more controlled approach involves reductive amination, where the aminopyrazole is first condensed with an aldehyde or ketone to form a Schiff base, which is then reduced in situ to the corresponding secondary or tertiary amine. nih.gov

Arylation: C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a modern and efficient route for the N-arylation of aminopyrazoles. This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl substituents, significantly expanding the chemical diversity of the resulting derivatives. nih.gov

Table 1: Examples of Amine Group Transformations

| Reaction Type | Reagents & Conditions | Product Type |

| Acylation | Benzoyl chloride, Dichloromethane | N-Pyrazolyl-benzamide |

| Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl-aminopyrazole |

| Arylation | Aryl halide, Pd catalyst, Base (Buchwald-Hartwig) | N-Aryl-aminopyrazole |

One of the most characteristic reactions of the 3-amino group is its condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction typically proceeds by refluxing the aminopyrazole with the corresponding carbonyl compound in a solvent like ethanol (B145695), often with a catalytic amount of acid. acs.org

The formation of Schiff bases from 5-aminopyrazole derivatives and various aromatic aldehydes is a well-documented transformation used to create novel compounds with potential biological activities. beilstein-journals.org For example, pyrazole-based Schiff bases can be synthesized by reacting aminopyrazoles with pyrazole aldehydes or other aromatic aldehydes. nih.govresearchgate.net The resulting imine bond (–C=N–) is itself a reactive functional group, which can be subsequently reduced, for instance with sodium borohydride (B1222165), to yield stable secondary amine derivatives. acs.org

Reactions of the Nitro Group

The most prominent reaction of the aromatic nitro group is its reduction to a primary amine (–NH₂). This transformation is fundamental in synthetic chemistry as it dramatically alters the electronic properties of the phenyl ring and introduces a new nucleophilic center. A wide variety of reagents and conditions can be employed for this purpose.

Commonly used methods include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel. chim.it For more selective reductions, especially in the presence of other reducible functional groups, chemical reducing agents are often preferred. Systems such as iron powder in acidic media (e.g., acetic acid or trifluoroacetic acid), tin(II) chloride (SnCl₂), and zinc dust are effective for converting aromatic nitro compounds to their corresponding anilines. chim.itacs.org A combination of sodium borohydride (NaBH₄) with a nickel catalyst has also been reported for the efficient reduction of nitroarenes. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Notes |

| H₂ / Pd/C | Catalytic hydrogenation | Highly efficient but can reduce other functional groups. chim.it |

| Fe / Acid | Acidic (e.g., AcOH, CF₃COOH) | Classic and cost-effective method. chim.itacs.org |

| SnCl₂ | Mild conditions | Good for substrates with sensitive groups. chim.it |

| Zn / Acid | Acidic (e.g., AcOH) | Mild reducing agent. chim.it |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, Ethanol | A more modern, selective system. researchgate.net |

The 2-nitrophenyl moiety is a well-known precursor for the synthesis of various fused heterocyclic systems. The strategy typically involves an initial reduction of the nitro group, often in situ, followed by an intramolecular cyclization of the resulting amine with a suitably positioned electrophilic center.

For instance, reductive cyclization of 2-nitroaryl compounds containing a side chain with a carbonyl or equivalent group can lead to the formation of new rings. The indium-mediated reductive cyclization of 2-nitrochalcones is known to produce quinolines, where the nitro group is first reduced to a nitroso or amino intermediate that then attacks the enone system. clockss.org Similarly, photo-induced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds provides a mild, catalyst-free method to access N-fused heterocycles. rsc.org These reactions showcase the utility of the nitro group as a masked amine that can participate in tandem reactions to construct complex polycyclic scaffolds. acs.org

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

The pyrazole ring is an aromatic system, and its substitution pattern is governed by the electronic effects of its constituent nitrogen atoms and the attached functional groups.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack. Due to the directing effects of the two ring nitrogens, electrophilic substitution preferentially occurs at the C-4 position, which is the most electron-rich carbon. researchgate.net The presence of the strongly activating 3-amino group further enhances the nucleophilicity of the ring, facilitating electrophilic substitution at the C-4 position. Reactions such as halogenation with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or N-chlorosuccinimide (NCS) proceed efficiently at the C-4 position of 3-aryl-1H-pyrazol-5-amines, often at room temperature. nih.gov

Nucleophilic Substitution: Nucleophilic attack on the pyrazole ring is less common than electrophilic substitution but is facilitated by the presence of the two electronegative nitrogen atoms, which lower the electron density at the C-3 and C-5 positions. researchgate.netnih.gov Therefore, these positions are the most likely sites for nucleophilic substitution, especially if a good leaving group is present. The strong electron-withdrawing nature of the 2-nitrophenyl group at C-5 would further decrease the electron density of the pyrazole ring, potentially increasing its susceptibility to nucleophilic attack.

Synthesis of Fused Heterocyclic Systems Derived from 5-(2-Nitrophenyl)-1H-pyrazol-3-amine

The unique arrangement of functional groups in this compound, specifically the 3-amino group and the ortho-nitro substituent on the C5-phenyl ring, makes it a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The primary strategies involve either leveraging the reactivity of the aminopyrazole core or utilizing the nitro group as a masked amino function for intramolecular cyclization reactions.

Pyrazolo[1,5-a]pyrimidines:

The 3-aminopyrazole (B16455) moiety within the parent molecule serves as a versatile 1,3-bisnucleophilic system. It readily undergoes [3+3] cyclocondensation reactions with various 1,3-bielectrophilic reagents to construct the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.gov This reaction is one of the most common methods for synthesizing this class of fused heterocycles. nih.govnih.gov The reaction typically involves the condensation of the 3-aminopyrazole with compounds like β-dicarbonyls, enaminones, β-haloenones, or β-ketonitriles. nih.govresearchgate.net

The general mechanism commences with the nucleophilic attack of the exocyclic 3-amino group on one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization where the N1 nitrogen of the pyrazole ring attacks the second electrophilic center, ultimately leading to the formation of the fused pyrimidine (B1678525) ring after a dehydration step. researchgate.net Various catalysts and reaction conditions can be employed, including refluxing in acetic acid or pyridine, and microwave-assisted synthesis to improve yields and reaction times. nih.govresearchgate.net

Table 1: Examples of Reagents for Pyrazolo[1,5-a]pyrimidine Synthesis

| Reagent Class | Specific Example | Resulting Fused System |

|---|---|---|

| β-Dicarbonyl Compound | Acetylacetone | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |

| Enaminone | 3-(Dimethylamino)-1-phenylprop-2-en-1-one | 7-Phenylpyrazolo[1,5-a]pyrimidine |

| Chalcone (α,β-Unsaturated Ketone) | (E)-1,3-Diphenylprop-2-en-1-one | 5,7-Diphenylpyrazolo[1,5-a]pyrimidine |

Pyrazolo[1,5-c]quinazolines:

The synthesis of pyrazolo[1,5-c]quinazolines from this compound is a prime example of a strategy involving reductive cyclization. The ortho-nitro group is first reduced to an amino group, generating the key intermediate, 5-(2-aminophenyl)-1H-pyrazol-3-amine. nih.govresearchgate.net This in-situ-generated or isolated ortho-aminoaniline derivative possesses the necessary functionalities to construct the fused quinazoline (B50416) ring.

The cyclization is typically achieved by reacting the 5-(2-aminophenyl)-1H-pyrazol-3-amine intermediate with a one-carbon (C1) electrophilic synthon. Common C1 sources include triethyl orthoformate, formic acid, or various aldehydes. researchgate.net The reaction with triethyl orthoformate, for instance, leads to the formation of an intermediate which then undergoes intramolecular cyclization and subsequent aromatization to yield the pyrazolo[1,5-c]quinazoline (B1257617) core. Microwave-assisted conditions have been reported to accelerate this transformation.

Pyrazolo[3,4-b]quinolines:

The formation of the pyrazolo[3,4-b]quinoline system also relies on the initial reduction of the nitro group of this compound to form 5-(2-aminophenyl)-1H-pyrazol-3-amine. This intermediate can then undergo a Friedländer-type condensation reaction. The Friedländer synthesis involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). mdpi.com

In this context, the 5-(2-aminophenyl)-1H-pyrazol-3-amine provides the o-aminoaryl component, while the pyrazole ring itself contains the reactive methylene-like C4 position, which can react with a suitable carbonyl compound. For example, condensation with a 1,3-dicarbonyl compound like dimedone in the presence of an acid catalyst can lead to the formation of tetrahydro-1H-pyrazolo[3,4-b]quinoline derivatives, which can be subsequently oxidized to the fully aromatic system. mdpi.comresearchgate.net

Investigation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanisms and identifying key intermediates are crucial for optimizing synthetic routes and designing novel derivatives.

Reductive Cyclization Mechanism for Pyrazolo[1,5-c]quinazoline Formation:

The synthesis of pyrazolo[1,5-c]quinazolines from this compound proceeds through a well-defined sequence of steps initiated by the reduction of the nitro group.

Reduction: The process begins with the chemical reduction of the ortho-nitro group on the phenyl ring. Various reducing agents can be employed, such as tin(II) chloride (SnCl₂), iron in acetic acid (Fe/AcOH), or catalytic hydrogenation (e.g., H₂/Pd-C). organic-chemistry.org This step yields the critical intermediate, 5-(2-aminophenyl)-1H-pyrazol-3-amine. nih.gov

Condensation/Iminium Formation: The newly formed aniline (B41778) derivative is then treated with a C1 electrophile like triethyl orthoformate or an aldehyde. In the case of an aldehyde, a Schiff base intermediate is formed between the exocyclic pyrazole amino group (position 3) and the aldehyde.

Intramolecular Cyclization: The key ring-closing step involves the nucleophilic attack of the aniline nitrogen onto an electrophilic center. In reactions with triethyl orthoformate, an intermediate ethoxy-imidate is formed, which is then attacked by the aniline nitrogen. In reactions involving an aldehyde, the aniline nitrogen attacks the iminium ion formed under acidic conditions.

Aromatization: The resulting dihydro-pyrazolo[1,5-c]quinazoline intermediate undergoes a final dehydration or oxidation step to furnish the stable, aromatic pyrazolo[1,5-c]quinazoline ring system.

Mechanism of Pyrazolo[1,5-a]pyrimidine Formation:

The formation of the pyrazolo[1,5-a]pyrimidine ring is a classic example of a [3+3] cyclocondensation. acs.org The mechanism is generally accepted to proceed as follows:

Initial Michael Addition: The reaction is initiated by the nucleophilic attack of the exocyclic 3-amino group of the pyrazole onto one of the electrophilic carbons of the 1,3-bielectrophilic partner (e.g., the β-carbon of an α,β-unsaturated ketone). researchgate.net

Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack from the pyrazole ring nitrogen (N1) onto the second electrophilic carbon (e.g., the carbonyl carbon of the ketone). url.edu

Dehydration: The resulting heterocyclic intermediate then eliminates a molecule of water to form the final, aromatic pyrazolo[1,5-a]pyrimidine product. url.edu

Two main mechanistic pathways are proposed, differing in the initial point of attack. The more common pathway involves the exocyclic amino group as the initial nucleophile. However, an alternative pathway where the C4 carbon of the pyrazole initiates the attack, followed by cyclization involving the amino group, has also been considered. url.edu The precise mechanism can be influenced by the specific reactants and conditions used.

No Specific Computational Studies Found for this compound

Following a comprehensive search of available scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the chemical compound This compound were found. The stringent requirement to focus solely on this exact molecule and adhere to a detailed outline concerning its computational analysis cannot be fulfilled due to the absence of published research data on this specific isomer.

Research in the field of computational chemistry often involves detailed analysis of molecular structures, including quantum chemical calculations like Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) mapping. openaccessjournals.comoscars-project.eu These studies provide deep insights into the electronic properties, reactivity, and potential applications of chemical compounds.

While numerous studies have been conducted on related pyrazole derivatives, such as those with the nitro group at different positions on the phenyl ring (e.g., 3-nitrophenyl or 4-nitrophenyl) or with other substitutions, this information does not apply to the specific target compound. nih.govmdpi.comresearchgate.net For instance, research exists for compounds like 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine and 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile, but their structural differences mean their computational data would not be representative of this compound. nih.gov

The synthesis and characterization of various aminopyrazoles are documented, highlighting the broad interest in this class of compounds for medicinal chemistry and materials science. nih.govmdpi.com However, without specific experimental or theoretical investigation into this compound, it is not possible to provide the detailed analysis requested in the outline, which includes:

Geometry Optimization and Energetic Profiles

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

Molecular Electrostatic Potential (MEP) Analysis

Spectroscopic Property Predictions

Molecular Dynamics and Conformational Sampling

Reaction Mechanism Modeling

Therefore, the generation of an article with the specified content and structure is not feasible at this time. Further experimental synthesis and subsequent computational analysis of this compound would be required for such an article to be written.

Computational and Theoretical Studies

Non-Linear Optical (NLO) Property Predictions

The field of non-linear optics (NLO) is of significant interest for applications in advanced technologies such as optical data storage, optical switching, and frequency conversion. Organic molecules, particularly those with a donor-π-acceptor (D-π-A) architecture, have been a major focus of NLO research due to their potential for large second-order NLO responses. The compound 5-(2-nitrophenyl)-1H-pyrazol-3-amine possesses the key structural features of a promising NLO chromophore: an electron-donating group (the 3-amine group), an electron-withdrawing group (the 2-nitrophenyl group), and a π-conjugated system composed of the pyrazole (B372694) and phenyl rings that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

While direct experimental or computational studies on the NLO properties of this compound are not extensively reported in the literature, a substantial body of theoretical work on structurally related pyrazole and pyrazoline derivatives allows for a predictive understanding of its potential NLO activity. Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the NLO properties of molecules. The key parameter of interest for second-order NLO materials is the first hyperpolarizability (β).

Theoretical studies on various pyrazole derivatives consistently demonstrate that the strategic placement of electron-donating and electron-withdrawing groups is crucial for enhancing the NLO response. For instance, computational analyses of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives have shown that the presence of nitro groups significantly enhances the hyperpolarizability. ekb.eg In one such study, the calculated first hyperpolarizability (β₀) values for a series of these compounds ranged from 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ esu, which are considerably greater than that of urea (B33335), a standard reference material for NLO properties. ekb.eg

The general principle is that an efficient ICT pathway from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) leads to a larger β value. In this compound, the amino group is expected to be the primary contributor to the HOMO, while the nitro group will be a major contributor to the LUMO. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical factor; a smaller gap generally correlates with a larger hyperpolarizability.

The choice of computational method and basis set is critical for the accurate prediction of NLO properties. Functionals such as B3LYP and CAM-B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed for these calculations. researchgate.net Studies on other heterocyclic systems have shown that the inclusion of electron-withdrawing groups, such as the nitro group, tends to increase the calculated first hyperpolarizability values. nih.gov For example, in a study of pyrrole (B145914) hydrazones, the introduction of electron-withdrawing groups led to a significant increase in the calculated β₀ values. nih.gov

To provide a quantitative context for the potential NLO properties of this compound, the following table presents representative calculated first hyperpolarizability (β₀) values for various pyrazole and related heterocyclic derivatives from the literature. These values are typically compared to that of urea (β₀ ≈ 0.37 × 10⁻³⁰ esu).

| Compound/Derivative Class | Computational Method/Basis Set | Calculated First Hyperpolarizability (β₀) (esu) | Reference |

| (4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives | B3LYP/6-31G(d,p) | 5.21 × 10⁻³⁰ to 7.26 × 10⁻³⁰ | ekb.eg |

| Pyrrole Hydrazone with Electron-Withdrawing Group | DFT | 63.89 × 10⁻³⁰ | nih.gov |

| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6–311+G(d, p) | 3.1878 × 10⁻³⁰ | nih.gov |

Based on these theoretical precedents, it is reasonable to predict that this compound would exhibit a significant NLO response. The direct linkage of the nitrophenyl acceptor group to the pyrazole ring, which in turn is substituted with a strong amino donor group, creates a potent D-π-A system. The specific ortho-position of the nitro group on the phenyl ring may introduce steric hindrance, potentially causing a twist in the dihedral angle between the phenyl and pyrazole rings. This could slightly disrupt the π-conjugation and, consequently, the efficiency of the ICT, which might result in a somewhat lower β value compared to a para-substituted analogue. However, the fundamental electronic characteristics for strong NLO activity are present in the molecule.

Coordination Chemistry and Metal Complexation

Design and Synthesis of Metal Complexes Utilizing 5-(2-Nitrophenyl)-1H-pyrazol-3-amine as a Ligand

The design of metal complexes with a ligand like this compound would be driven by the desired properties of the final complex, such as catalytic activity, biological function, or specific photophysical characteristics. The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like palladium, copper, cobalt, or zinc) with the ligand in a suitable solvent.

General synthetic methods often involve:

Dissolving the pyrazole-based ligand in a solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF).

Adding a solution of the metal salt, often in a stoichiometric ratio (e.g., 1:1 or 1:2 metal-to-ligand).

The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. saudijournals.comekb.eg The pH of the solution is sometimes adjusted to promote deprotonation of the ligand, enhancing its coordinating ability. saudijournals.com

For instance, in the synthesis of palladium(II) complexes with related nitrophenylpyrazole-derived Schiff bases, the ligand was dissolved in dichloromethane (B109758), to which a solution of a palladium precursor like dichloro-bis(acetonitrile)palladium(II) was added. The reaction was stirred for several hours at room temperature to yield the final complex. mdpi.comresearchgate.net Similarly, complexes of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide with cadmium(II) and copper(II) were synthesized by refluxing the ligand and the corresponding metal salt in ethanol. nih.gov These established procedures provide a blueprint for the potential synthesis of complexes with this compound.

Coordination Modes and Binding Sites

The this compound ligand possesses several potential donor atoms for coordination with a metal ion:

The two adjacent nitrogen atoms of the pyrazole (B372694) ring (a pyridine-like N2 and a pyrrole-like N1).

The nitrogen atom of the 3-amino group (-NH2).

The oxygen atoms of the 2-nitro group (-NO2).

The most common coordination mode for pyrazole-based ligands involves the pyridine-like nitrogen atom (N2) of the pyrazole ring. researchgate.net Depending on the metal ion, reaction conditions, and the steric and electronic properties of the ligand, it can act as:

Monodentate Ligand: Binding to the metal center through a single donor atom, typically the N2 nitrogen of the pyrazole ring.

Bidentate Ligand: Binding through two donor atoms. For this compound, a common bidentate mode would involve the N2 pyrazole nitrogen and the nitrogen of the 3-amino group, forming a stable five-membered chelate ring. Another possibility, though less common for a simple amino group, could involve the N1 nitrogen after deprotonation.

Bridging Ligand: The pyrazolate anion (formed by deprotonation of the N1-H) can bridge two metal centers, with N1 binding to one metal and N2 to another.

In studies of related pyrazole-acetamide ligands, N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide was found to act as a bidentate ligand, coordinating to Cd(II) and Cu(II) through the pyrazole N2 nitrogen and the amide oxygen atom. nih.gov In palladium complexes of Schiff bases derived from 3-tert-butyl-1-(2-nitrophenyl)-1H-pyrazol-5-amine, coordination occurs through the imine nitrogen and the pyrazole N2 nitrogen. mdpi.comresearchgate.net This suggests a strong preference for coordination involving the pyrazole ring's N2 atom. The nitro group is generally a weak coordinator and is less likely to be involved in binding, especially when stronger donor groups like the pyrazole and amino nitrogens are present.

Structural Elucidation of Metal Complexes (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a metal complex. This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions like hydrogen bonding.

For example, the X-ray crystal structure of [Cd(L₁)₂Cl₂], where L₁ is the related N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, revealed that the cadmium ion is in a distorted octahedral environment. It is coordinated to two L₁ ligands (each binding in a bidentate fashion) and two chloride ions. nih.gov Such analysis would be crucial to confirm the coordination mode of this compound and to precisely measure the geometry around the metal center (e.g., tetrahedral, square planar, or octahedral). wikipedia.orglibretexts.org

A hypothetical octahedral complex of a divalent metal (M) with two molecules of this compound (L) and two ancillary ligands (X, e.g., Cl⁻ or H₂O) could have the formula [M(L)₂X₂]. X-ray diffraction would confirm this structure and reveal the exact arrangement of the ligands.

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are essential for characterizing metal complexes, especially when single crystals for X-ray diffraction are not obtainable.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify which functional groups of the ligand are involved in coordination. A shift in the vibrational frequency of a specific group (e.g., ν(N-H) of the amino group or ν(C=N) of the pyrazole ring) upon complexation indicates its participation in the metal-ligand bond. For instance, in complexes of 5-methyl-1-(2´-pyridyl)-pyrazole-3-carboxamide, changes in the IR bands for the pyrazolyl, pyridyl, and amidic groups confirmed their involvement in coordination. researchgate.net For this compound, one would expect to see shifts in the stretching frequencies of the N-H (amino) and C=N (pyrazole) bonds.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex. The appearance of new absorption bands in the visible region upon complexation, which are not present in the free ligand or metal salt, can be attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. wikipedia.orgiitk.ac.in These spectra are key to understanding the electronic structure and geometry of the complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide significant structural information. A change in the chemical shift of protons or carbons near a potential binding site upon complexation is strong evidence of coordination. ekb.eg For example, the coordination of pyrazole-based ligands to diamagnetic metals like Zn(II) or Pd(II) causes a downfield or upfield shift of the pyrazole ring protons. mdpi.com

The table below summarizes expected spectroscopic changes upon complexation of this compound, based on data from related compounds.

| Technique | Observed Group/Proton | Expected Change Upon Complexation | Reference for Principle |

| IR Spectroscopy | ν(N-H) of amino group | Shift to lower or higher frequency | researchgate.net |

| ν(C=N) of pyrazole ring | Shift in frequency | saudijournals.com | |

| ν(N-O) of nitro group | Minor or no shift (if not coordinating) | mdpi.com | |

| UV-Vis Spectroscopy | Electronic Spectrum | Appearance of new d-d or charge-transfer bands | iitk.ac.in |

| ¹H NMR Spectroscopy | Pyrazole ring protons | Significant shift in chemical shifts | mdpi.com |

| Amino group protons | Broadening or shift of the signal | ekb.eg |

Theoretical Studies of Metal-Ligand Bonding and Stability

Density Functional Theory (DFT) is a powerful computational method used to model the electronic structure, geometry, and properties of molecules, including metal complexes. nih.gov DFT calculations can be used to:

Optimize the geometry of the complex to predict bond lengths and angles, which can then be compared with experimental X-ray data.

Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides insight into the chemical reactivity and electronic transitions of the complex. nih.govdoaj.org

Simulate vibrational spectra (IR) to aid in the assignment of experimental bands.

Analyze the nature of the metal-ligand bond by examining the distribution of electron density.

For example, DFT studies on pyrazole-based azo-metal(II) complexes were used to confirm an octahedral geometry and to analyze the electronic properties. researchgate.netbohrium.com Similar theoretical studies on complexes of this compound could predict its most stable coordination modes, the relative stabilities of different isomers, and provide a deeper understanding of the electronic interactions between the ligand and various metal centers.

Applications in Advanced Materials and Catalysis

Role as Ligands in Homogeneous and Heterogeneous Catalysis

Protic pyrazoles, or N-unsubstituted pyrazoles, are recognized as versatile ligands in both homogeneous and heterogeneous catalysis due to their proton-responsive nature. nih.gov The presence of the NH group in the pyrazole (B372694) ring can engage in metal-ligand cooperation, facilitating catalytic transformations. nih.gov When coordinated to a metal, the pyrazole ring can be deprotonated, increasing electron donation to the metal center. nih.gov This electronic modulation, combined with the steric and electronic effects of the 2-nitrophenyl and amine substituents, allows for the fine-tuning of the catalytic properties of the resulting metal complexes.

Complexes derived from nitrophenylpyrazoles have shown significant promise in catalysis. For instance, palladium complexes of Schiff bases derived from nitrophenylpyrazoles are effective catalysts for carbon-carbon bond-forming reactions. mdpi.comresearchgate.net The pyrazole ring's ability to transfer negative charge density to its substituents, like the nitrophenyl group, can in turn allow for charge-density transfer from the d-orbitals of a metal like palladium to the p-π* orbitals of the pyrazole ring, creating a strong and stable metal-N-pyrazole bond. researchgate.net This stability is crucial for catalysts that need to withstand high temperatures or aqueous media. researchgate.net

The catalytic efficacy of metal complexes incorporating nitrophenyl-pyrazole ligands has been demonstrated in key organic transformations. Palladium(II) complexes of Schiff bases derived from 5-(nitrophenyl)-1H-pyrazol-3-amine analogues have proven to be highly active and selective catalysts for the Mizoroki-Heck reaction, a cornerstone of C-C bond formation. mdpi.comresearchgate.net

In a model Mizoroki-Heck reaction coupling styrene (B11656) with various aryl halides, these palladium complexes exhibited excellent performance. For example, a complex denoted as [Pd2Cl4(9)2], derived from a nitrophenylpyrazole Schiff base, achieved 100% conversion of iodobenzene (B50100) and styrene to trans-stilbene (B89595) within two hours. mdpi.com The catalyst maintained high selectivity for the trans isomer and could be recycled up to five times before a significant drop in conversion was observed. mdpi.com The activity of these catalysts is influenced by the nature of the substrates and the reaction medium. While active in pure organic solvents, a decrease in activity was noted in an aqueous DMF/H2O medium, though selectivity towards the desired product often increased. mdpi.com

Copper(II) complexes formed in situ with nitro-functionalized pyrazole derivatives have also been investigated for their catalytic activity in oxidation reactions, specifically the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency of these systems is dependent on several factors, including the ligand structure, the copper(II) salt counterion, and the solvent. mdpi.com One study found that a complex formed from a pyrazole-based ligand and copper(II) acetate (B1210297) exhibited robust catalytic activity in methanol. mdpi.com

| Catalyst System | Reaction Type | Substrates | Key Finding | Reference |

|---|---|---|---|---|

| Palladium(II) complex with nitrophenylpyrazole-derived Schiff base | Mizoroki-Heck Coupling | Iodobenzene and Styrene | Achieved 100% conversion to trans-stilbene in 2 hours; maintained selectivity over 5 cycles. | mdpi.com |

| Palladium(II) complex with nitrophenylpyrazole-derived Schiff base | Mizoroki-Heck Coupling | Bromobenzaldehydes and Styrene | Activity decreased in aqueous media (DMF/H₂O), but selectivity towards styrylaldehyde increased. | mdpi.com |

| In situ Copper(II) complexes with nitro functional pyrazole ligands | Catechol Oxidation | Catechol to o-quinone | Catalytic activity is dependent on the ligand, copper salt, and solvent, with one system showing a Vₘₐₓ of 41.67 µmol L⁻¹ min⁻¹. | mdpi.com |

The mechanism of catalysis involving protic pyrazole ligands often hinges on metal-ligand cooperation where the pyrazole's N-H proton plays a critical role. nih.gov In reactions like the dehydrogenation of formic acid catalyzed by iridium or ruthenium complexes, the proton from the pyrazole ligand can be transferred, facilitating key steps in the catalytic cycle. nih.gov For instance, a proposed mechanism for formic acid dehydrogenation involves a proton relay, where the pyrazole's N-H group participates in a hydrogen-bonding network that facilitates the protonation of a hydride ligand, leading to hydrogen evolution. nih.gov

In the context of palladium-catalyzed reactions like the Mizoroki-Heck, the pyrazole ligand primarily serves to stabilize the palladium center and modulate its electronic properties. The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to the Pd(0) species, followed by migratory insertion of the olefin (e.g., styrene) into the Pd-aryl bond, and finally, β-hydride elimination to release the product and regenerate the Pd(0) catalyst. The stability imparted by the nitrophenyl-pyrazole ligand helps maintain the integrity of the catalytic species throughout these steps, even at elevated temperatures. researchgate.net

For copper-catalyzed oxidation reactions, the pyrazole-based ligands coordinate with the copper ions to form complexes that can mimic the activity of enzymes like catecholase. mdpi.com The mechanism typically involves the binding of the catechol substrate to the copper center, followed by electron transfer from the catechol to the Cu(II) ion, reducing it to Cu(I). The resulting catechol radical is then further oxidized, and the copper(I) is re-oxidized to copper(II) by an oxidant, such as atmospheric oxygen, to complete the catalytic cycle. mdpi.com

Potential in Optoelectronic Materials

The combination of an electron-donating amine group and an electron-withdrawing nitro group on a conjugated pyrazole framework suggests that 5-(2-nitrophenyl)-1H-pyrazol-3-amine and its isomers possess interesting photophysical properties. Such donor-acceptor (D-A) structures are foundational to the design of many organic functional materials used in optoelectronics, including organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. nih.govrsc.org

A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths. The extended π-conjugation system spanning the phenyl ring and the pyrazole core in nitrophenyl-pyrazol-amine derivatives allows for the absorption of light, typically in the UV-visible range. researchgate.net A related compound, 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole (NPP), exhibits a distinct absorption band at 316 nm in ethanol (B145695). researchgate.net The position of this absorption is influenced by the electronic nature of the substituents and the solvent environment.

As fluorophores, these compounds can emit light after being excited by photon absorption. Pyrazole derivatives are known for their fluorescence properties, high photostability, and often high fluorescence quantum yields. researchgate.netglobalresearchonline.net The fluorescence spectrum of NPP in ethanol shows three distinct emission bands, indicating complex relaxation pathways from the excited state. researchgate.net The intensity of this fluorescence can be directly proportional to the concentration of the compound, making them potentially useful as fluorescent dyes or in tracking and detection applications. researchgate.net

The photo-physical behavior of nitrophenyl-pyrazole derivatives is dictated by the interplay of their structural components. The solvent environment can significantly impact properties such as absorption and fluorescence maxima and Stokes shift (the difference between absorption and emission maxima). researchgate.net For instance, studies on analogous compounds show that increasing solvent polarity can lead to shifts in emission spectra due to the stabilization of the excited state. researchgate.net

A key area of interest for such donor-acceptor molecules is in nonlinear optics (NLO). NLO materials have optical properties that change with the intensity of incident light, a characteristic crucial for applications in optical communications and data storage. nih.gov DFT calculations on pyrazoline derivatives featuring a nitrophenyl group have indicated good NLO properties, characterized by high molecular polarizability and hyperpolarizability values. nih.gov The presence of strong electron-donating (amine) and electron-accepting (nitro) groups enhances the intramolecular charge transfer upon excitation, which is a primary origin of NLO response in organic molecules. nih.gov

| Property | Observation for Analogous Nitrophenyl-Pyrazole (NPP) | Implication | Reference |

|---|---|---|---|

| Absorption (in Ethanol) | Absorption band at 316 nm. | Acts as a UV-A chromophore. | researchgate.net |

| Fluorescence (in Ethanol) | Three emission bands (~411 nm, 436 nm, 463 nm). | Potential as a blue-emitting fluorophore. | researchgate.net |

| Concentration Effect | Fluorescence intensity is proportional to concentration; no ground-state aggregation observed. | Suitable for applications where aggregation quenching is a problem. | researchgate.net |

| NLO Properties | Related nitrophenyl pyrazolines show promising hyperpolarizability. | Potential candidate for NLO materials. | nih.gov |

Building Block for Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the design of complex chemical systems from molecular components held together by non-covalent intermolecular forces. This compound is an excellent candidate as a building block, or "tecton," for constructing such assemblies. It possesses multiple sites for hydrogen bonding (the pyrazole N-H and the amine -NH2), the ability to coordinate with metal ions (via the pyrazole and amine nitrogens), and potential for π-π stacking interactions (via the aromatic rings).

These interactions can be programmed to direct the self-assembly of molecules into well-defined, ordered structures like metal-organic frameworks (MOFs). MOFs are a class of porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Pyrazole-based ligands are increasingly used in the synthesis of MOFs due to their strong coordination with a variety of metal centers. researchgate.net

Recent research has focused on pyrazolate-based MOFs for applications such as the selective capture of volatile organic compounds like formaldehyde (B43269). researchgate.net A MOF built with aluminum and a pyrazole-dicarboxylate ligand demonstrated high efficiency and selectivity for formaldehyde capture, even in the presence of humidity. researchgate.net The amine and nitrophenyl groups of this compound could introduce additional functionality into such frameworks. The amine group can act as a basic site, enhancing the adsorption of acidic gases, while the nitro group can serve as a hydrogen bond acceptor or participate in dipole-dipole interactions. mdpi.comnih.gov The presence of these functional groups within the pores of a MOF can create specific binding pockets, leading to high selectivity for the adsorption and separation of particular molecules. mdpi.com For example, the adsorption capacity of MOFs for aromatic amines like 2-nitroaniline (B44862) has been attributed to factors including suitable pore size and the presence of hydrogen bond acceptors within the framework. mdpi.comnih.gov

Biological Relevance: Mechanistic Research and in Vitro Studies

Investigation of Enzyme Inhibition Mechanisms (in vitro)

The aminopyrazole scaffold is a cornerstone in the development of kinase inhibitors. nih.gov In vitro studies have demonstrated that derivatives of this scaffold can effectively target and inhibit a range of enzymes crucial for cellular function.

While direct studies on 5-(2-nitrophenyl)-1H-pyrazol-3-amine are limited, research on related pyrazole (B372694) derivatives points to several key enzyme targets.

Cyclin-Dependent Kinases (CDKs): A series of novel pyrazole derivatives were evaluated for their potential as CDK2/cyclin A2 enzyme inhibitors. Several compounds exhibited strong inhibition, with IC50 values in the low micromolar range. nih.gov For instance, compounds 4 and 9 from one study showed potent inhibition of CDK2. nih.gov The anticancer potential of compounds with a nitrophenyl moiety has been linked to mechanisms including the inhibition of topoisomerase. nih.gov

Thrombin: Certain acylated 1H-pyrazol-5-amines act as thrombin inhibitors through a serine-trapping mechanism. nih.gov This involves the acylation of the catalytic Ser195 residue in thrombin's active site, leading to a loss of its procoagulant properties. nih.gov

Tubulin: Pyrazole-based compounds have been investigated as inhibitors of tubulin polymerization, a critical process for cell division. nih.gov Hybrid chalcones linked to a 1,3-diphenyl-1H pyrazole scaffold have shown to bind at the colchicine-binding site on β-tubulin, disrupting microtubule formation. nih.gov

Other Kinases: The broader 3-aminopyrazole (B16455) class has been explored for inhibitors of the PCTAIRE family of CDKs, leading to the discovery of potent and selective tool compounds for cell-based mechanistic studies. nih.gov

Table 1: Enzyme Inhibition by Pyrazole Derivatives (in vitro)

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| Pyrazole Derivatives | CDK2/cyclin A2 | IC50 values of 0.96 µM to 3.82 µM for most potent compounds. | nih.gov |

| Acylated 1H-pyrazol-5-amines | Thrombin | Potent inhibition with IC50 values as low as 16 nM. | nih.gov |

| Pyrazole-chalcone hybrids | Tubulin | Inhibition of tubulin polymerization (28–66% inhibition). | nih.gov |

The binding mechanisms of aminopyrazole derivatives have been elucidated through various in vitro techniques.

In the case of thrombin inhibitors, a nucleophilic attack from the enzyme's Ser195 on the pyrazole derivative leads to a covalent, yet reversible, acyl-enzyme complex. nih.gov

For CDK2 inhibitors, molecular docking studies revealed that potent pyrazole compounds adopt a binding mode similar to known inhibitors like AT7519 within the CDK2 binding site. nih.gov Key interactions often involve hydrogen bonds with amino acid residues in the kinase's active site. nih.gov

Differential Scanning Fluorimetry (DSF) has been used to screen aminopyrazole-based kinase inhibitors against a large panel of kinases, confirming the binding and assessing selectivity. nih.gov

Molecular Interactions with Biological Macromolecules (in vitro)

The pyrazole ring, with its adjacent nitrogen atoms, can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. mdpi.com The interaction of pyrazole derivatives with proteins like CDK2 and tubulin has been confirmed through Western blot analysis and tubulin polymerization assays, respectively. nih.govnih.gov Furthermore, studies on related compounds have explored their DNA binding interactions through computational methods. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

SAR studies on aminopyrazole derivatives have provided critical insights into the structural features required for potent biological activity.

For Thrombin Inhibition: The substituent at the 3-position of the 1H-pyrazol-5-amine core is crucial. A 3-pyridyl-substituted derivative was found to be 26-fold more potent than its 3-phenyl-substituted analog. nih.gov Additionally, the presence of a 5-chlorothiophen-2-yl moiety linked to the primary amino group significantly enhanced inhibitory activity against thrombin. nih.gov

For Anti-tubercular Activity: In a series of 5-amino-1H-pyrazole-4-carboxamides, the presence of electron-withdrawing substituents on the phenyl rings at both the R and R′ positions was beneficial for antibacterial activity, whereas electron-donating groups reduced potency. mdpi.comnih.gov

For Anticancer Activity: Research on pyrazole-fused curcumin (B1669340) analogues highlighted the importance of the substitution pattern on the phenyl ring at the N1 position of the pyrazole. The nitro group was chosen for its known anticancer potential. nih.gov

In Vitro Cellular Activity Mechanisms (e.g., cell cycle arrest, ROS modulation)

The antiproliferative effects of aminopyrazole derivatives are often traced back to specific cellular mechanisms.

Cell Cycle Arrest: Various pyrazole compounds have been shown to interfere with cell cycle progression.

One CDK2 inhibitor induced significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.gov

Derivatives of 3-aminopyrazole designed as CDK16 inhibitors caused an accumulation of cells in the G2/M phase. nih.gov

A different pyrazole derivative was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.gov

A study on a tetrahydroisoquinoline with a 2-nitrophenyl group also reported cell cycle arrest at the G2/M phase in HEGP2 liver cancer cells. researchgate.net

Modulation of Reactive Oxygen Species (ROS): Some pyrazole derivatives exert their cytotoxic effects by modulating intracellular ROS levels. One study demonstrated that its lead compound provoked apoptosis in breast cancer cells, which was accompanied by an elevated level of ROS and increased caspase 3 activity. nih.gov The overproduction of ROS can lead to the oxidative destruction of cellular components and trigger cell death pathways. nih.gov

Antiproliferative Activity: A close analog, Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate, has demonstrated good antiproliferative activity, inhibiting the growth of HepG2 (liver cancer) and HeLa (cervical cancer) cells. mdpi.comnih.gov

Table 2: In Vitro Cellular Mechanisms of Pyrazole Derivatives

| Compound/Derivative | Cell Line | Mechanism | Effect | Reference |

|---|---|---|---|---|

| Pyrazole Derivative (4 ) | HCT-116 | CDK2 Inhibition | G1 phase arrest, Apoptosis | nih.gov |

| 3-Aminopyrazole Derivative (43d ) | - | CDK16 Inhibition | G2/M phase arrest | nih.gov |

| Pyrazole Derivative (3f ) | MDA-MB-468 | ROS Generation | S phase arrest, Apoptosis | nih.gov |

Computational Molecular Docking and Simulation for Biological Targets

To predict and understand the binding of aminopyrazole compounds to their biological targets, computational studies are widely employed.

Docking Studies: Molecular docking has been used to model the interaction of pyrazole derivatives with the active sites of various enzymes.

Studies on CDK2 inhibitors showed that the compounds fit into the ATP-binding pocket, mimicking the binding mode of known ligands. nih.govnih.gov

Docking of pyrazole-chalcone hybrids into the colchicine-binding site of tubulin helped to rationalize their tubulin polymerization inhibitory activity. nih.gov

Simulations have also been performed to predict the binding affinity of pyrazole derivatives against targets like EGFR and HER-2 kinases. alrasheedcol.edu.iq

Molecular Dynamics Simulations: To validate the stability of the ligand-protein complex, molecular dynamics simulations have been performed. These studies confirmed the stable binding of pyrazole-based inhibitors within the catalytic domain of CDK2 over the simulation period. nih.gov

Predictive Modeling: Computational tools are also used to predict pharmacokinetic properties (ADME) and potential biological activities (PASS), guiding the design and synthesis of new derivatives with improved profiles. nih.govalrasheedcol.edu.iq

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate |

| AT7519 |

| Erlotinib |

| Serine |

Advanced Analytical Methodologies for Research of the Compound

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of 5-(2-nitrophenyl)-1H-pyrazol-3-amine and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for these purposes.

For analogous compounds, such as nitrophenylpyrazole derivatives, reverse-phase HPLC (RP-HPLC) is a commonly utilized technique. A typical RP-HPLC method would employ a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. The composition of the mobile phase can be optimized, either isocratically or through a gradient elution, to achieve a satisfactory separation of the main compound from any impurities or starting materials.

For instance, in the analysis of similar pyrazole (B372694) derivatives, a mobile phase of acetonitrile and water with an acidic modifier like formic acid or phosphoric acid has been shown to provide good peak shapes and resolution. The use of formic acid makes the method compatible with mass spectrometry (MS), allowing for the identification of unknown peaks. The detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique for rapid reaction monitoring and preliminary purity checks due to its simplicity and speed. A suitable solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is used to develop the TLC plate. The visualization of the spots can be achieved under UV light or by using a staining agent.

Table 1: Illustrative HPLC Parameters for Analysis of Related Nitrophenyl-Pyrazole Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

Note: This data is representative of methods used for analogous compounds and may require optimization for this compound.

Electrochemical Characterization for Redox Properties and Reactivity Research

The electrochemical behavior of this compound provides significant insights into its redox properties and potential reactivity. The nitro group in the molecule is electrochemically active and can undergo reduction, while the pyrazole and amine moieties can be susceptible to oxidation.

Cyclic Voltammetry (CV) is a key technique for investigating these redox processes. A typical CV experiment would involve dissolving the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate) and using a three-electrode system (working, reference, and counter electrodes). By scanning the potential, one can observe the oxidation and reduction peaks of the compound.